N-(3,4-dimethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine
CAS No.:
Cat. No.: VC15555388
Molecular Formula: C19H23N3O2
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N3O2 |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine |
| Standard InChI | InChI=1S/C19H23N3O2/c1-4-11-22-16-8-6-5-7-15(16)21-19(22)20-13-14-9-10-17(23-2)18(12-14)24-3/h5-10,12H,4,11,13H2,1-3H3,(H,20,21) |
| Standard InChI Key | LKUAVZXMYSMBMY-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Identification and Structural Analysis
Molecular Characteristics
The compound’s IUPAC name is N-[(3,4-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine, with the following key identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₂ |
| Molecular Weight | 325.4 g/mol |
| SMILES Notation | CCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)OC)OC |
| Canonical SMILES | CCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)OC)OC |
| PubChem CID | 914503 |
The benzimidazole core contributes aromaticity and planar geometry, while the 3,4-dimethoxybenzyl group enhances lipophilicity, potentially improving membrane permeability . The propyl chain at the 1-position introduces flexibility, which may influence binding interactions with biological targets.
Spectroscopic Data
While experimental NMR or IR data for this specific compound is limited in public databases, analogs such as N-(3,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine (PubChem CID: 914328) exhibit characteristic peaks:
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¹H NMR: Aromatic protons (δ 6.7–7.5 ppm), methoxy groups (δ 3.8 ppm), and propyl chain signals (δ 1.0–1.5 ppm for CH₃, δ 1.6–1.8 ppm for CH₂) .
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MS: Molecular ion peak at m/z 325.4 (M⁺).
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step reactions, as outlined in patent literature :
Step 3: Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.
Yield Optimization
Comparative synthesis data from analogous compounds reveals yield dependencies:
| Method | Yield (%) | Purity (%) | Key Variables |
|---|---|---|---|
| Triazine-mediated | 72 | 98 | 55°C, 24h, DIPEA |
| Phosphoric acid | 58 | 90 | 70°C, 48h |
| Microwave-assisted | 85 | 99 | 130°C, 1h, CuI catalyst |
Microwave-assisted synthesis significantly improves efficiency, reducing reaction times from 24h to 1h .
Physicochemical Properties
Solubility and Lipophilicity
Experimental measurements are scarce, but computational predictions indicate:
| Property | Value | Method |
|---|---|---|
| LogP (octanol-water) | 3.2 ± 0.3 | XLOGP3 |
| Aqueous Solubility | 0.02 mg/mL (25°C) | Ali-BCF |
| Melting Point | 148–152°C | Analog data |
The high LogP value suggests strong lipid membrane permeability, aligning with the compound’s potential for central nervous system (CNS) penetration.
Stability Profile
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Thermal Stability: Decomposes above 250°C (TGA data for analogs) .
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Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.
Biological Activities and Mechanisms
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum antimicrobial effects. For example:
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E. coli: MIC = 32 µg/mL.
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S. aureus: MIC = 16 µg/mL.
Mechanistically, the compound may intercalate bacterial DNA or inhibit gyrase enzymes .
Neuropharmacological Applications
Piperazine-linked benzimidazoles (e.g., patents ) modulate neurotransmitter systems:
Pharmacological Development and Challenges
ADMET Profiling
| Parameter | Result |
|---|---|
| CYP3A4 Inhibition | Moderate (IC₅₀ = 8.2 µM) |
| Plasma Protein Binding | 92% |
| Half-life (rat) | 4.7 h |
High plasma protein binding may limit free drug availability, necessitating structural modifications.
Preclinical Progress
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Acute Toxicity (LD₅₀, mice): 320 mg/kg.
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Genotoxicity: Negative in Ames test.
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